molecular formula C6H3BrClNO B3276408 4-Bromo-picolinic acid chloride CAS No. 64197-01-9

4-Bromo-picolinic acid chloride

Cat. No.: B3276408
CAS No.: 64197-01-9
M. Wt: 220.45 g/mol
InChI Key: MEVTURRFACALQI-UHFFFAOYSA-N
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Description

4-Bromo-picolinic acid chloride is an organic compound that belongs to the class of halogenated pyridines It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is converted to an acid chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-picolinic acid chloride typically involves the bromination of picolinic acid followed by conversion to the acid chloride. One common method is as follows:

    Bromination: Picolinic acid is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 4-position of the pyridine ring.

    Conversion to Acid Chloride: The resulting 4-Bromo-picolinic acid is then reacted with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to convert the carboxylic acid group to an acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-picolinic acid chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically employed.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-picolinic acid chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-picolinic acid chloride primarily involves its reactivity as an acid chloride and a halogenated pyridine. The acid chloride group readily reacts with nucleophiles, while the bromine atom can participate in various coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    4-Bromo-picolinic Acid: Similar structure but with a carboxylic acid group instead of an acid chloride.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.

    Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.

Uniqueness

4-Bromo-picolinic acid chloride is unique due to the presence of both a bromine atom and an acid chloride group, which confer distinct reactivity and synthetic utility compared to its analogs. This combination allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromopyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVTURRFACALQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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